Cas no 1507098-77-2 (1-(2,3,4,5-tetrafluorophenyl)cyclobutylmethanamine)

1-(2,3,4,5-Tetrafluorophenyl)cyclobutylmethanamine is a fluorinated cyclobutylamine derivative with potential applications in pharmaceutical and agrochemical research. Its tetrafluorophenyl moiety enhances lipophilicity and metabolic stability, while the cyclobutyl group introduces conformational rigidity, which can be advantageous in ligand-receptor interactions. The primary amine functionality allows for further derivatization, making it a versatile intermediate in medicinal chemistry. The electron-withdrawing effects of the fluorine atoms may also influence the compound's reactivity and binding properties. This compound is particularly useful in the development of bioactive molecules where fluorination is desired to improve pharmacokinetic profiles or modulate selectivity. Proper handling under controlled conditions is recommended due to its reactive amine group.
1-(2,3,4,5-tetrafluorophenyl)cyclobutylmethanamine structure
1507098-77-2 structure
Product Name:1-(2,3,4,5-tetrafluorophenyl)cyclobutylmethanamine
CAS No:1507098-77-2
MF:C11H11F4N
MW:233.205356836319
CID:5748643
PubChem ID:83412450
Update Time:2025-05-24

1-(2,3,4,5-tetrafluorophenyl)cyclobutylmethanamine Chemical and Physical Properties

Names and Identifiers

    • 1507098-77-2
    • [1-(2,3,4,5-tetrafluorophenyl)cyclobutyl]methanamine
    • EN300-1814948
    • 1-(2,3,4,5-tetrafluorophenyl)cyclobutylmethanamine
    • Inchi: 1S/C11H11F4N/c12-7-4-6(8(13)10(15)9(7)14)11(5-16)2-1-3-11/h4H,1-3,5,16H2
    • InChI Key: BBYUEMHNNJOKFD-UHFFFAOYSA-N
    • SMILES: FC1C(=C(C(=CC=1C1(CN)CCC1)F)F)F

Computed Properties

  • Exact Mass: 233.08276200g/mol
  • Monoisotopic Mass: 233.08276200g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 256
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 26Ų

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Additional information on 1-(2,3,4,5-tetrafluorophenyl)cyclobutylmethanamine

1-(2,3,4,5-Tetrafluorophenyl)cyclobutylmethanamine: A Comprehensive Overview

The compound 1-(2,3,4,5-tetrafluorophenyl)cyclobutylmethanamine (CAS No: 1507098-77-2) is a highly specialized organic molecule with significant potential in various scientific and industrial applications. This compound has garnered attention due to its unique chemical structure and promising properties, which have been explored in recent studies across multiple disciplines.

The molecular structure of 1-(2,3,4,5-tetrafluorophenyl)cyclobutylmethanamine is characterized by a cyclobutane ring attached to a tetrafluorophenyl group and an amine functional group. The presence of multiple fluorine atoms on the phenyl ring introduces unique electronic and steric properties to the molecule. These characteristics make it an interesting candidate for applications in drug discovery, materials science, and advanced chemical synthesis.

Recent research has focused on the synthesis and characterization of this compound. Studies have highlighted its stability under various reaction conditions and its ability to participate in diverse chemical transformations. For instance, researchers have explored its role as an intermediate in the synthesis of bioactive compounds with potential therapeutic applications.

In the field of medicinal chemistry, 1-(2,3,4,5-tetrafluorophenyl)cyclobutylmethanamine has shown promise as a building block for developing novel drugs targeting specific biological pathways. Its fluorinated phenyl group enhances lipophilicity and bioavailability, making it an attractive component for drug design.

Moreover, the cyclobutane ring in this compound contributes to its rigidity and strain energy, which can be advantageous in designing molecules with specific stereochemical properties. This feature has been exploited in recent studies to create compounds with enhanced selectivity and potency in biological assays.

The synthesis of 1-(2,3,4,5-tetrafluorophenyl)cyclobutylmethanamine involves multi-step processes that require precise control over reaction conditions. Researchers have developed efficient methodologies to synthesize this compound in high yields while maintaining its structural integrity.

In terms of applications beyond drug discovery, this compound has been investigated for its potential use in materials science. Its unique electronic properties make it a candidate for applications in organic electronics and advanced materials development.

Recent advancements in computational chemistry have also provided deeper insights into the electronic structure and reactivity of 1-(2,3,4,5-tetrafluorophenyl)cyclobutylmethanamine. These studies have utilized advanced quantum mechanical calculations to predict its behavior under various conditions and guide experimental designs.

In conclusion, 1-(2,3,4,5-tetrafluorophenyl)cyclobutylmethanamine (CAS No: 1507098-77-2) is a versatile compound with a wide range of potential applications across different scientific domains. Its unique chemical structure and promising properties continue to drive innovative research aimed at unlocking its full potential.

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